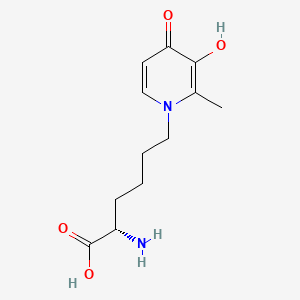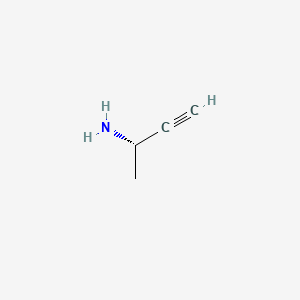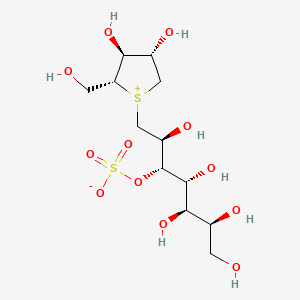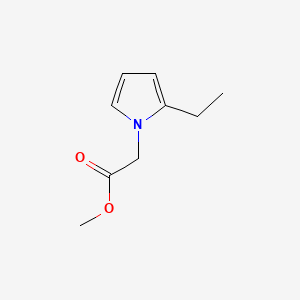
Paraquat-d8 Dichlorid
Übersicht
Beschreibung
Paraquat-d8 Dichloride, also known as 1,1’-Dimethyl-4,4’-bipyridinium-2,2’,3,3’,5,5’,6,6’-d8 dichloride, is a non-volatile white crystalline solid . It is an analytical standard used as a reference for the determination of paraquat dichloride in various samples such as potatoes, cereals, and pulses .
Molecular Structure Analysis
The empirical formula of Paraquat-d8 Dichloride is C12D8H6Cl2N2 . It is a bipyridylium herbicide, meaning it contains two pyridine rings . The exact molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Paraquat-d8 Dichloride is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . The molecular weight is 265.21 .Wissenschaftliche Forschungsanwendungen
Herbizid in der Landwirtschaft
Paraquat-d8 Dichlorid ist ein hochwirksames Herbizid, das üblicherweise zur Bekämpfung von Unkraut und unerwünschter Vegetation in verschiedenen landwirtschaftlichen Umgebungen eingesetzt wird . Es wirkt beim direkten Kontakt mit Pflanzengewebe, insbesondere mit Blättern und Stängeln . Es stört den Photosyntheseprozess in Pflanzen, indem es in die Elektronentransportkette eingreift, was zur Produktion reaktiver Sauerstoffspezies (ROS) und oxidativem Stress führt .
Gartenbauliche Verwendung
Neben der Landwirtschaft wird this compound auch im Gartenbau zur Unkrautbekämpfung eingesetzt . Seine Fähigkeit, Pflanzen beim direkten Kontakt abzutöten, macht es zu einem wertvollen Werkzeug für die Pflege von Landschaften und Gärten .
Industrielle Unkrautbekämpfung
This compound wird in industriellen Umgebungen zur Bekämpfung unerwünschter Vegetation eingesetzt . Dazu gehören Bereiche wie Bahngleise, Baustellen und andere Nicht-Kulturlandflächen, an denen Unkrautwuchs problematisch sein kann .
Umweltbelastungsstudie
Es wurden Forschungsarbeiten durchgeführt, um die Umweltbelastung von this compound zu verstehen . Es kann über einen längeren Zeitraum im Boden verbleiben und so nicht-zielpflanzen beeinflussen und möglicherweise ins Grundwasser gelangen . Abfluss von behandelten Feldern kann zu Wasserverschmutzung führen, was sich negativ auf aquatische Ökosysteme auswirkt
Wirkmechanismus
Paraquat works by targeting the chloroplasts in green plants. It diverts the flow of electrons from ‘Photosystem I’, resulting in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .
Safety and Hazards
Paraquat-d8 Dichloride is highly toxic and can be fatal if inhaled, ingested, or comes in contact with skin . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The EPA is proposing new safety measures to reduce risks associated with paraquat to better protect human health and the environment . These measures include prohibiting aerial application for all uses and use sites except cotton desiccation, prohibiting pressurized handgun and backpack sprayer application methods on the label, and requiring enclosed cabs if the area treated in a 24-hour period is more than 80 acres .
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAKWIAUPDISJ-FUIWBTGGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858282 | |
| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347841-45-6 | |
| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8](/img/no-structure.png)


![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)






